molecular formula C11H13NO3 B13259349 Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13259349
M. Wt: 207.23 g/mol
InChI Key: RNAQYRJKUZFKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate ( 2089658-61-5) is a high-purity indoline derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol, this compound features a core indoline structure—a partially saturated indole variant—substituted with a hydroxy group and an ethyl carboxylate functional group . The indole and indoline scaffolds are recognized as privileged structures in pharmaceutical development due to their diverse biological activities . Researchers utilize this and related indole derivatives as critical building blocks for synthesizing novel compounds for screening against various therapeutic targets . The structural motifs present in this chemical, namely the 2,3-dihydro-1H-indole core and the ester functional group, make it a versatile intermediate for exploring new chemical space in the search for bioactive molecules. Literature reviews highlight that indole derivatives possess a broad spectrum of documented biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties, underscoring their immense potential in investigative research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)10-5-7-3-4-8(13)6-9(7)12-10/h3-4,6,10,12-13H,2,5H2,1H3

InChI Key

RNAQYRJKUZFKAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(N1)C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and elimination steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Reactivity : The hydroxyl group at position 6 in the target compound likely enhances polarity and hydrogen-bonding capacity compared to methoxy (e.g., Ethyl 5-methoxyindole-2-carboxylate) or halogenated (e.g., Ethyl 6-iodo-1H-indole-2-carboxylate) analogs. This could improve solubility and antioxidant activity .

Pharmacological Potential:

  • Antioxidant Capacity : Hydroxyl-substituted indoles (e.g., Trolox, a chroman derivative with structural similarities) exhibit strong radical scavenging activity in DPPH and ABTS assays . The target compound’s 6-hydroxyl group may confer comparable or superior antioxidant properties relative to methoxylated or halogenated analogs.
  • Toxicity and Safety : Ethyl 6-formamido-5-methoxy-1H-indole-2-carboxylate has documented safety data, including inhalation precautions , whereas halogenated analogs (e.g., iodo or chloro derivatives) may pose higher toxicity risks due to reactive leaving groups .

Physicochemical Properties

  • Melting Points : Methoxylated analogs (e.g., Ethyl 5-methoxyindole-2-carboxylate) exhibit higher melting points (199–201°C) compared to halogenated or hydroxylated derivatives, likely due to crystallinity differences .
  • Solubility: The hydroxyl group in the target compound may improve aqueous solubility relative to nonpolar halogenated analogs, facilitating bioavailability in biological systems .

Biological Activity

Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H13N1O3C_{11}H_{13}N_{1}O_{3} and a molecular weight of approximately 207.23 g/mol. Its structure features a hydroxyl group at the C-6 position of the indole ring, which is crucial for its biological activity. The compound is classified as an ester derived from indole, and its unique functional groups contribute to its reactivity and interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for tumor growth and inflammation.
  • Receptor Modulation : It could modulate receptor activity related to cell signaling pathways that control proliferation and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Regulation : The hydroxyl group may play a role in modulating oxidative stress within cells, contributing to its anticancer and anti-inflammatory effects .

Synthesis Methods

The synthesis of this compound typically follows the Fischer indole synthesis method. This involves:

  • Formation of Indole Derivatives : Starting materials undergo cyclization to form the indole core.
  • Hydroxylation : Introduction of the hydroxyl group at the C-6 position is achieved through specific reagents or conditions.
  • Esterification : The final step involves esterification to yield this compound.

Recent advancements include the use of continuous flow reactors and green chemistry approaches to enhance yield and sustainability during synthesis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Ethyl indole-2-carboxylateLacks the hydroxyl group at C-6Simpler structure; less reactive due to absence of hydroxyl
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylateHydroxyl group at C-5; methyl group at C-2Different positioning affects reactivity
Mthis compoundSimilar hydroxyl position; differs in methyl substitutionAlters solubility and reactivity due to methyl group

This table highlights how the placement of functional groups affects both reactivity and biological activity among related compounds.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

  • Cytotoxicity Testing : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 and MCF7. The compound's IC50 values indicate a promising therapeutic index compared to established chemotherapeutics like doxorubicin .
  • Antimicrobial Activity Assessment : While direct studies on this compound are sparse, related indoles have shown effectiveness against pathogens such as E. coli and S. aureus, suggesting potential for ethyl 6-hydroxy derivatives in antimicrobial applications .

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